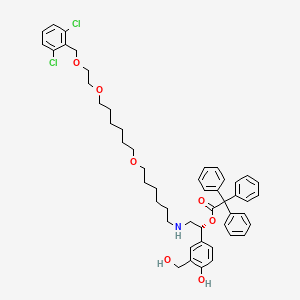
(R)-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate is a complex organic compound that features multiple functional groups, including phenyl, hydroxy, and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Esterification: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme activities or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes and mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers or coatings. Its functional groups can impart desirable properties, such as increased stability or reactivity, to the final products.
Mecanismo De Acción
The mechanism by which ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate include other phenyl ether derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. The presence of multiple hydroxyl and ether groups, along with the dichlorophenyl moiety, provides a distinct chemical profile that can lead to unique reactivity and interactions.
Propiedades
Fórmula molecular |
C50H59Cl2NO7 |
|---|---|
Peso molecular |
856.9 g/mol |
Nombre IUPAC |
[(1R)-2-[6-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexoxy]hexylamino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl] 2,2,2-triphenylacetate |
InChI |
InChI=1S/C50H59Cl2NO7/c51-45-25-18-26-46(52)44(45)38-59-34-33-58-32-17-4-3-16-31-57-30-15-2-1-14-29-53-36-48(39-27-28-47(55)40(35-39)37-54)60-49(56)50(41-19-8-5-9-20-41,42-21-10-6-11-22-42)43-23-12-7-13-24-43/h5-13,18-28,35,48,53-55H,1-4,14-17,29-34,36-38H2/t48-/m0/s1 |
Clave InChI |
DUXZNDPIMWCEAK-DYVQZXGMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O[C@@H](CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC(CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


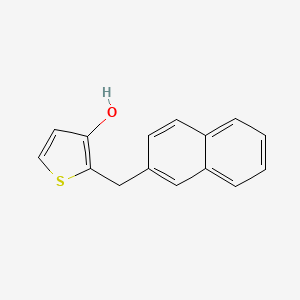
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)



![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
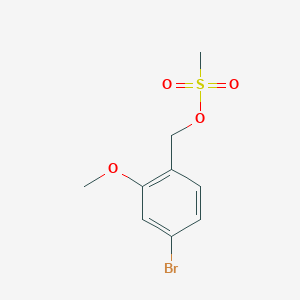
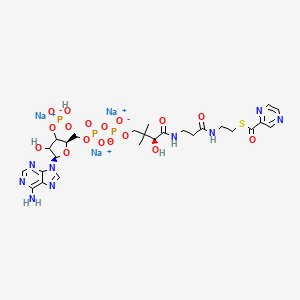




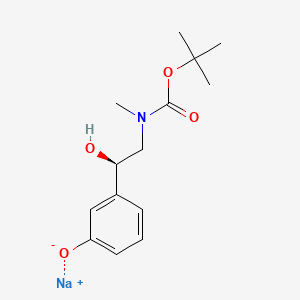
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
